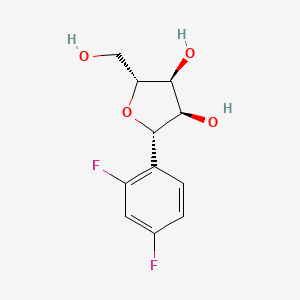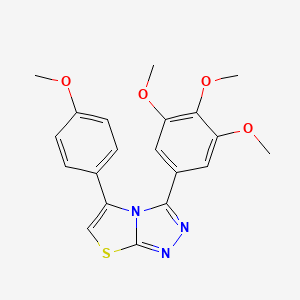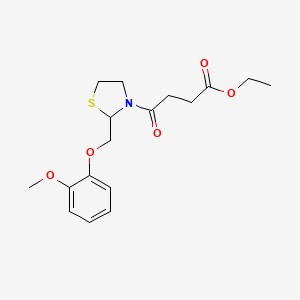
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate is a complex organic compound with a unique structure that combines several functional groups, including an ester, ether, and thiazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-methoxyphenol and ethyl 3-oxobutanoate. These intermediates are then subjected to a series of reactions, including etherification, esterification, and cyclization, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate can be compared with other similar compounds, such as:
Ethyl 2-(2-methoxyphenoxy)acetate: This compound has a similar ether linkage but lacks the thiazolidine ring.
2-Methoxyphenyl isocyanate: This compound contains the methoxyphenyl group but has different reactivity due to the isocyanate functional group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds mentioned above.
Propiedades
Número CAS |
103182-39-4 |
|---|---|
Fórmula molecular |
C17H23NO5S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
ethyl 4-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-4-oxobutanoate |
InChI |
InChI=1S/C17H23NO5S/c1-3-22-17(20)9-8-15(19)18-10-11-24-16(18)12-23-14-7-5-4-6-13(14)21-2/h4-7,16H,3,8-12H2,1-2H3 |
Clave InChI |
VZVZUNCYCIVOQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)N1CCSC1COC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


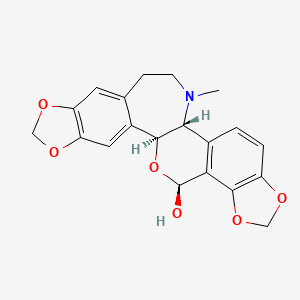
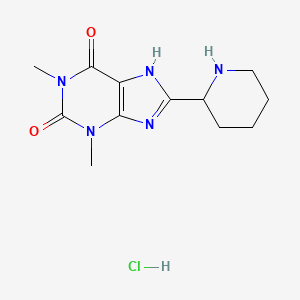


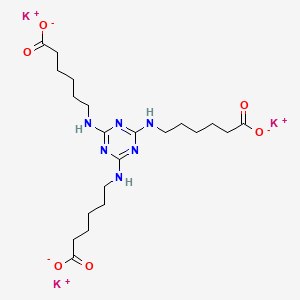

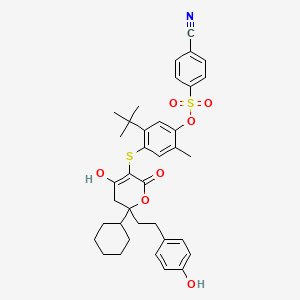
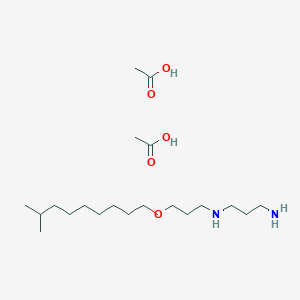
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)
